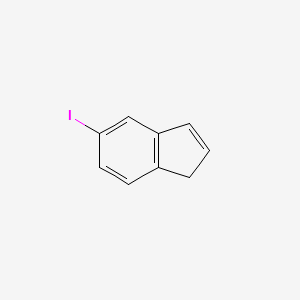
5-iodo-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-iodo-1H-indene is an organic compound that belongs to the class of iodoindenes It is characterized by the presence of an iodine atom attached to the indene ring system Indenes are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-indene can be achieved through several methods. One common approach involves the iodination of indene using iodine and a suitable oxidizing agent. For example, indene can be treated with iodine and potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Another method involves the use of palladium-catalyzed cross-coupling reactions. In this approach, indene is reacted with an iodoarene in the presence of a palladium catalyst and a base. The reaction conditions may include the use of ligands such as triphenylphosphine or N-heterocyclic carbenes to enhance the efficiency of the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-iodo-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Oxidation Reactions: The indene ring can be oxidized to form indanones or other oxygenated derivatives. Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are commonly used.
Reduction Reactions: The reduction of this compound can lead to the formation of indanes or other reduced products. Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, potassium cyanide, organolithium compounds; solvents like dimethylformamide or tetrahydrofuran; temperatures ranging from room temperature to reflux conditions.
Oxidation Reactions: Potassium permanganate, chromium trioxide, hydrogen peroxide; solvents like acetone or water; temperatures ranging from room temperature to elevated temperatures.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride; solvents like ether or tetrahydrofuran; temperatures ranging from room temperature to reflux conditions.
Major Products Formed
Substitution Reactions: Azidoindenes, cyanoindenes, organoindenes.
Oxidation Reactions: Indanones, indene oxides.
Reduction Reactions: Indanes, reduced indenes.
Aplicaciones Científicas De Investigación
5-iodo-1H-indene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for the preparation of various indene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine: Studied for its potential use in drug discovery and development. Its unique chemical structure makes it a valuable scaffold for designing novel drugs with improved efficacy and selectivity.
Industry: Employed in the production of specialty chemicals, including dyes, pigments, and polymers. Its reactivity and versatility make it a useful intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-iodo-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the indene ring system can undergo various chemical transformations, leading to the formation of reactive intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1H-indene: Similar to 5-iodo-1H-indene but with a bromine atom instead of iodine. It exhibits different reactivity and chemical properties due to the difference in halogen size and electronegativity.
5-chloro-1H-indene: Contains a chlorine atom instead of iodine. It is less reactive than this compound but can undergo similar types of reactions.
5-fluoro-1H-indene: Features a fluorine atom, which significantly alters its chemical behavior compared to this compound. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The larger size and lower electronegativity of iodine compared to other halogens result in different reaction pathways and products. This uniqueness makes this compound a valuable compound for various chemical and biological applications.
Propiedades
IUPAC Name |
5-iodo-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7I/c10-9-5-4-7-2-1-3-8(7)6-9/h1,3-6H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZTUQLKJSBGFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC(=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4S)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2667888.png)



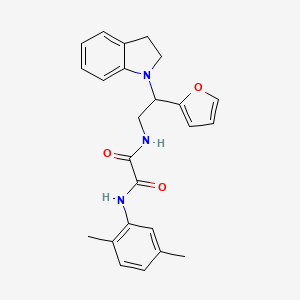
![4-({[3-(methylsulfanyl)phenyl]amino}methyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2667894.png)
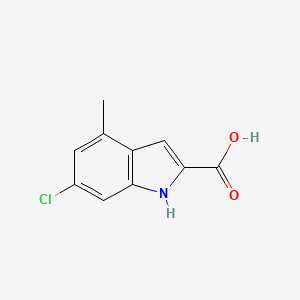
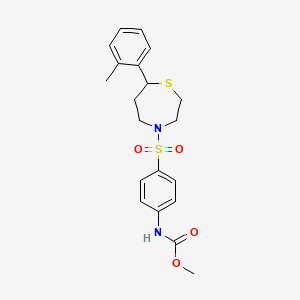
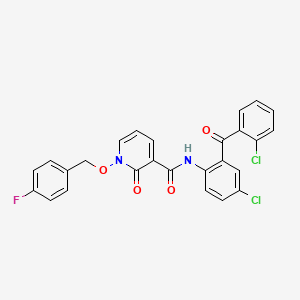
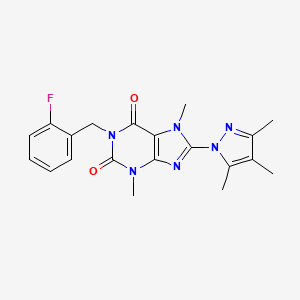
![1-{1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2667904.png)

![[(2-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE](/img/structure/B2667907.png)
![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)
